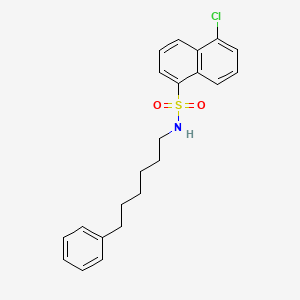

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SC-9 implica la reacción del cloruro de 5-cloro-1-naftalenosulfonilo con 6-fenilhexilamina . La reacción se lleva a cabo típicamente en un disolvente orgánico como diclorometano o tetrahidrofurano bajo una atmósfera inerte para evitar la oxidación. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción se completa .

Métodos de Producción Industrial

La producción industrial de SC-9 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

SC-9 sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: SC-9 se puede oxidar en presencia de agentes oxidantes fuertes.

Reducción: Las reacciones de reducción pueden ocurrir en condiciones específicas utilizando agentes reductores.

Sustitución: SC-9 puede participar en reacciones de sustitución, particularmente la sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como hidróxido de sodio o terc-butóxido de potasio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its role is particularly prominent in developing drugs that target specific biological pathways. Research has indicated that this compound acts as an activator of protein kinase C, which is crucial for various cellular functions and signaling pathways. By modulating this pathway, SC-9 can influence the development of drugs aimed at treating conditions related to protein kinase C dysregulation, such as cancer and cardiovascular diseases .

Biochemical Research

In biochemical studies, this compound has been employed to investigate enzyme inhibition and receptor binding. It has been shown to stimulate hexose transport activity in mouse fibroblasts, highlighting its potential as a tool for studying the molecular mechanisms underlying protein kinase C activity . Furthermore, it aids researchers in understanding complex biochemical interactions and pathways that are critical for cellular function.

Diagnostic Applications

The compound is also being explored for its potential in diagnostic applications. Its ability to enhance the detection of specific biochemical markers makes it a candidate for formulating diagnostic agents. This capability is particularly relevant in identifying diseases where protein kinase C plays a pivotal role . The specificity of SC-9 in binding to certain proteins could lead to advancements in early disease detection methodologies.

Material Science

In material science, this compound is being investigated for creating specialized materials with unique properties such as enhanced thermal stability and chemical resistance. These materials are valuable in various industrial processes where durability and performance under extreme conditions are required .

Environmental Monitoring

The compound has found applications in environmental monitoring through the development of sensors designed to detect pollutants. Its chemical properties allow it to interact with harmful substances effectively, providing accurate measurements essential for environmental protection efforts . This application underscores the compound's versatility beyond traditional laboratory settings.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different applications:

Mecanismo De Acción

SC-9 ejerce sus efectos activando la proteína quinasa C en presencia de iones calcio . La proteína quinasa C es una familia de enzimas que juegan un papel crucial en varios procesos celulares, incluyendo el crecimiento celular, la diferenciación y la apoptosis. SC-9 se une al dominio regulador de la proteína quinasa C, lo que lleva a su activación y posterior fosforilación de las proteínas diana .

Comparación Con Compuestos Similares

Compuestos Similares

N-(6-fenilhexil)-5-cloro-1-naftalenosulfonamida (NCM 119): Otro activador de la proteína quinasa C con estructura y función similares.

Ésteres de forbol: Potentes activadores de la proteína quinasa C pero con diferentes estructuras químicas y mecanismos de acción.

Singularidad

SC-9 es único debido a su activación específica de la proteína quinasa C en presencia de iones calcio, lo que lo distingue de otros activadores que pueden no requerir calcio para la activación .

Actividad Biológica

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide, also known as SC-9, is a compound that has garnered attention for its biological activity, particularly in relation to protein kinase C (PKC) activation and various cellular functions. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Protein Kinase C Activation

SC-9 acts as a potent activator of Ca2+-activated, phospholipid-dependent protein kinase (PKC). It mimics the action of phosphatidylserine, an endogenous factor necessary for PKC activation. The compound stimulates hexose transport activity in mouse fibroblasts, indicating its role in regulating cellular functions through PKC activation .

Calcium Dependency

The activation of myosin light chain phosphorylation by SC-9 is dependent on calcium ions. Kinetic studies show that the Km value for PKC activated by SC-9 is significantly lower than that of PKC activated by phosphatidylserine, suggesting a higher affinity for substrate myosin light chain . The Vmax value for SC-9 is also noted to be lower than that with phosphatidylserine, indicating differences in efficacy between these activators .

Research Findings and Case Studies

A variety of studies have explored the biological activity of SC-9 and its derivatives. Below is a summary table of key findings:

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To assess the physiological relevance of SC-9's effects observed in vitro.

- Mechanistic Studies : To elucidate the detailed pathways through which SC-9 exerts its biological effects.

- Therapeutic Applications : Exploring the potential use of SC-9 and its analogs in treating metabolic disorders or cancers.

Propiedades

IUPAC Name |

5-chloro-N-(6-phenylhexyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO2S/c23-21-15-8-14-20-19(21)13-9-16-22(20)27(25,26)24-17-7-2-1-4-10-18-11-5-3-6-12-18/h3,5-6,8-9,11-16,24H,1-2,4,7,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXMTDYHFPRPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145437 | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102649-78-5 | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.